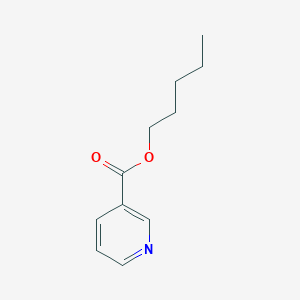
Nicotinic acid, pentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amyl Nicotinate: is an organic compound with the molecular formula C11H15NO2 . It is an ester formed from nicotinic acid (also known as niacin) and amyl alcohol. This compound is known for its vasodilatory properties, which means it can widen blood vessels and improve blood flow. It is often used in topical formulations to enhance skin penetration and improve circulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Amyl Nicotinate can be synthesized through the esterification of nicotinic acid with amyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of Amyl Nicotinate involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Amyl Nicotinate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, Amyl Nicotinate can hydrolyze back into nicotinic acid and amyl alcohol.
Oxidation: Amyl Nicotinate can undergo oxidation reactions, particularly at the amyl group, leading to the formation of various oxidation products.
Reduction: Although less common, the nicotinic acid moiety in Amyl Nicotinate can be reduced under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Nicotinic acid and amyl alcohol.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Reduction: Reduced forms of nicotinic acid derivatives.
Scientific Research Applications
Chemistry: Amyl Nicotinate is used as a model compound in esterification and hydrolysis studies. Its reactivity and stability make it a suitable candidate for investigating reaction mechanisms and kinetics.
Biology: In biological research, Amyl Nicotinate is used to study vasodilation and its effects on blood flow. It is also used in skin penetration studies to evaluate the efficacy of topical formulations.
Medicine: Amyl Nicotinate is incorporated into topical creams and ointments to improve blood circulation and enhance the delivery of active ingredients through the skin. It is also studied for its potential therapeutic effects in conditions requiring improved blood flow.
Industry: In the cosmetic industry, Amyl Nicotinate is used in formulations designed to improve skin appearance and health. Its vasodilatory properties make it a valuable ingredient in products aimed at reducing the appearance of fine lines and wrinkles.
Mechanism of Action
Amyl Nicotinate exerts its effects primarily through vasodilation. It acts on the smooth muscle cells lining the blood vessels, causing them to relax and widen. This process is mediated by the release of nitric oxide, a potent vasodilator, which signals the smooth muscle cells to relax. The increased blood flow resulting from vasodilation helps deliver more oxygen and nutrients to the tissues, enhancing their function and health.
Comparison with Similar Compounds
Methyl Nicotinate: Another ester of nicotinic acid, used similarly in topical formulations for its vasodilatory effects.
Ethyl Nicotinate: Also used in topical applications, with similar properties to Amyl Nicotinate.
Butyl Nicotinate: Another ester with vasodilatory properties, used in various formulations.
Uniqueness: Amyl Nicotinate is unique among these compounds due to its specific amyl group, which may influence its solubility, absorption, and overall efficacy in topical applications. Its balance of hydrophilic and lipophilic properties makes it particularly effective in enhancing skin penetration and improving blood flow.
Properties
CAS No. |
49558-04-5 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
pentyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-8-14-11(13)10-6-5-7-12-9-10/h5-7,9H,2-4,8H2,1H3 |
InChI Key |
SYIRQWIOOCVBTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


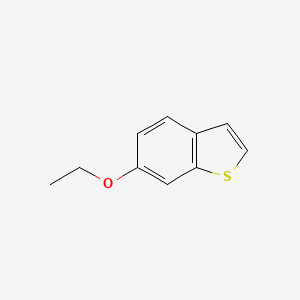
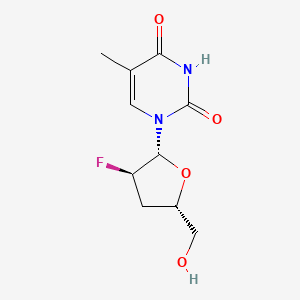

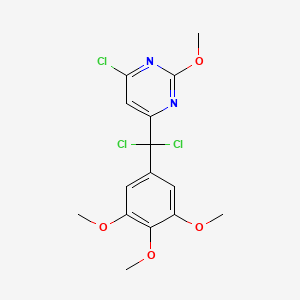
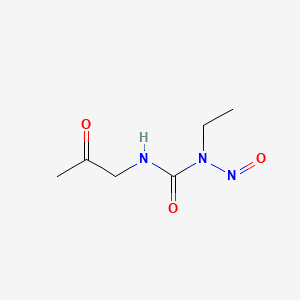
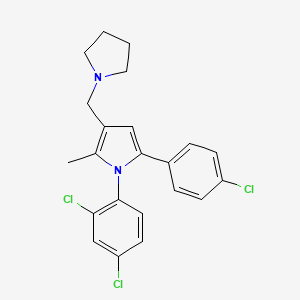
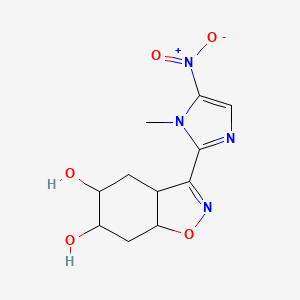
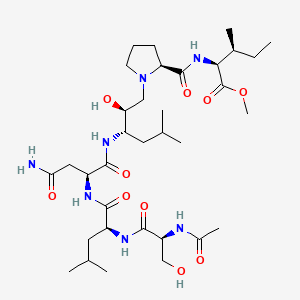

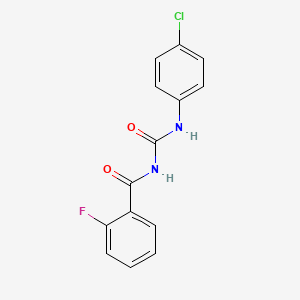

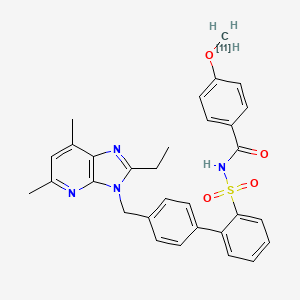
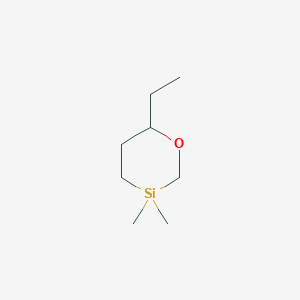
![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)
